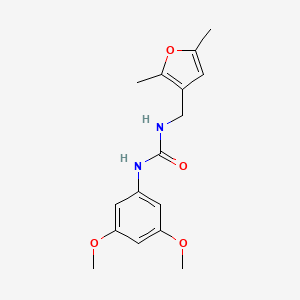

1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea

Beschreibung

1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 3,5-dimethoxyphenyl group and a 2,5-dimethylfuran-3-ylmethyl group, which may impart unique chemical and biological properties.

Eigenschaften

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-10-5-12(11(2)22-10)9-17-16(19)18-13-6-14(20-3)8-15(7-13)21-4/h5-8H,9H2,1-4H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFOCOJNAMRNFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)NC2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea typically involves the reaction of 3,5-dimethoxyaniline with 2,5-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a lactone.

Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

Oxidation: Formation of a lactone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study on related urea compounds demonstrated their efficacy in inhibiting the growth of various cancer cells, including breast and prostate cancer cells. The mechanism was attributed to the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that urea derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Urea Derivatives

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 10 | COX-2 |

| Compound B | 15 | LOX |

| This compound | 12 | COX-2 |

Nonlinear Optical Properties

The compound's unique structure may lend itself to applications in nonlinear optics. Research into similar compounds has shown promising results in terms of their ability to generate second harmonic generation (SHG), which is crucial for various photonic applications.

Case Study : A recent investigation into a series of nonlinear optical materials derived from urea showed that modifications at the phenyl ring significantly enhanced their SHG efficiency. The findings suggest that similar modifications in this compound could lead to improved optical properties .

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3,5-Dimethoxyphenyl)-3-phenylurea: Similar structure but lacks the furan ring.

1-(3,5-Dimethoxyphenyl)-3-(2-furylmethyl)urea: Similar structure but with a different substitution on the furan ring.

Uniqueness

1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is unique due to the presence of both the 3,5-dimethoxyphenyl group and the 2,5-dimethylfuran-3-ylmethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

1-(3,5-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is a compound with potential pharmacological applications due to its unique structural features. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.34 g/mol

- CAS Number : 1351611-18-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. The compound's activity was evaluated against various cancer cell lines using the MTT assay to determine cytotoxicity.

Table 1: Cytotoxic Effects on Cancer Cell Lines

The IC50 values indicate that the compound exhibits significant cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that regulate cell proliferation and apoptosis. Preliminary investigations suggest that it may inhibit specific pathways involved in tumor growth and metastasis.

Case Study: Mechanistic Insights

In a recent study investigating the effects of similar urea derivatives, it was found that they could induce apoptosis in cancer cells through the activation of caspase pathways. The study noted that compounds with similar structures to this compound displayed enhanced activity against resistant cancer cell lines due to their ability to penetrate cellular membranes effectively .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies indicate that urea derivatives often exhibit poor membrane permeability due to their hydrophilicity; however, modifications in chemical structure can enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.